Dibenzyl diselenide
Overview
Description
Dibenzyl diselenide is an organoselenium compound with the molecular formula C14H14Se2. It is characterized by the presence of two benzyl groups attached to a diselenide linkage.
Mechanism of Action
Target of Action
Dibenzyl diselenide is a type of organoselenium compound . It has been reported to induce extracellular cysteine accumulation in murine macrophage RAW 264.7 cells and in differentiated human THP-1 monocytes . This suggests that its primary targets could be these cell types, particularly their cysteine-related metabolic pathways.
Mode of Action
It has been suggested that it may interact with its targets through redox signaling effects . These effects are accompanied by the down-regulation of the nuclear factor-κB (NF-κB), a transcription factor involved in pro-apoptotic pathways activated by reactive oxygen species (ROS) .
Biochemical Pathways
This compound likely affects the biochemical pathways related to cysteine metabolism and redox signaling . By inducing extracellular cysteine accumulation, it could influence the synthesis of proteins and other biomolecules that contain this amino acid. The down-regulation of NF-κB suggests that it may also impact the pathways leading to apoptosis, particularly those activated by ROS .
Pharmacokinetics
It is known to be used as a source of the phse unit in organic synthesis This suggests that it may be metabolized to release this unit, which could then be incorporated into various biomolecules
Result of Action
The result of this compound’s action is likely multifaceted due to its potential effects on multiple biochemical pathways. Its induction of extracellular cysteine accumulation could lead to changes in protein synthesis and other metabolic processes . Its down-regulation of NF-κB could result in increased apoptosis, particularly in response to ROS .
Biochemical Analysis
Biochemical Properties
Dibenzyl diselenide interacts with various biomolecules, demonstrating glutathione peroxidase (GPx) activity in water . It is also used to introduce PhSe groups by reaction with a variety of nucleophiles, including enolates, enol silyl ethers, Grignard reagents, organolithium reagents, alkenes, and amines .
Cellular Effects
The effects of this compound on cells are significant. It exhibits strong thiol peroxidase-like (TPx) activity . This compound significantly inhibits iron (Fe)-induced thiobarbituric acid reactive species (TBARS) production in rat’s brain homogenate .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The X-ray structure of the most active compound showed non-bonded interaction between the selenium and the oxygen atom that are in close proximity and may be responsible for the increased antioxidant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyl diselenide can be synthesized through several methods. One common approach involves the reaction of selenium with sodium hydroxide under phase transfer conditions to form sodium diselenide, which then reacts with benzyl halides to yield this compound . Another method involves the treatment of alkyl halides with potassium selenocyanate followed by alkaline hydrolysis of the in situ generated alkyl selenocyanate .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of phase transfer catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Dibenzyl diselenide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions are often carried out in the presence of bases or under phase transfer conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various organoselenium compounds depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
- Diphenyl diselenide
- Diallyl diselenide
- Bis[3,5-bis(trifluoromethyl)phenyl] diselenide
Comparison: Dibenzyl diselenide is unique due to its specific structure and the presence of benzyl groups, which confer distinct chemical reactivity and biological activity. Compared to diphenyl diselenide, this compound has different solubility and reactivity profiles, making it suitable for different applications. Diallyl diselenide, on the other hand, is more commonly studied for its anticancer properties .
Properties
IUPAC Name |
(benzyldiselanyl)methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Se2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAVEDMFTNAZQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Se][Se]CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Se2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163934 | |
Record name | Dibenzyl diselenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1482-82-2 | |
Record name | Dibenzyl diselenide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzyl diselenide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49764 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzyl diselenide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44641 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzyl diselenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (benzyldiselanyl)methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
A: [] Dibenzyl diselenide exhibits its coke-inhibiting properties during the thermal cracking of jet fuel. At high temperatures, it reacts with iron on the reactor surface to form thermally stable M2Se. This species hinders the formation of filamentous coke, consequently reducing the deposition of amorphous and hydrogen-rich adsorptive cokes.
A: [] Yes, this compound, along with other arylselenium compounds like benzeneselenol and diphenyl diselenide, can induce the accumulation of extracellular cysteine in murine macrophage RAW 264.7 cells and differentiated human THP-1 monocytes. This process is dependent on cystine and glucose and appears to involve the cystine/glutamate antiporter (Xc- transporter). Additionally, these compounds, including this compound, can induce the expression of cellular thioredoxin reductase (TrxR), particularly on the cell surface.
ANone: this compound has the molecular formula C14H14Se2 and a molecular weight of 338.22 g/mol.
A: [, , ] Researchers utilize various spectroscopic techniques, including 1H NMR, 13C NMR, 77Se NMR, IR spectroscopy, and mass spectrometry, to characterize this compound and elucidate its structure and properties.
A: [] Yes, researchers have successfully incorporated this compound into block copolymer micelles of polystyrene-b-poly(acrylic acid) (PS-b-PAA). This encapsulation enhances its stability in aqueous environments and allows for applications requiring water solubility.
A: [] this compound acts as a starting material in the synthesis of trifluoromethaneselenenyl chloride. It reacts with trifluoromethyl iodide in the presence of sodium hydroxymethanesulfinate to form benzyl trifluoromethyl selenide. Subsequent cleavage of the benzyl-selenium bond with sulfuryl chloride yields the desired trifluoromethaneselenenyl chloride.
A: While the provided research papers do not delve deeply into computational studies of this compound, DFT calculations were employed to understand the structural changes induced by X-ray irradiation and support the identification of BnSeSe• radical species. [] Further computational investigations could be valuable for exploring its reactivity, electronic properties, and potential applications.
A: [] Incorporating this compound into block copolymer micelles of polystyrene-b-poly(acrylic acid) (PS-b-PAA) improves its stability and provides water solubility. This approach could be beneficial for applications requiring aqueous formulations of the compound.
A: [] Researchers use radiolabeling techniques with 14C-labeled this compound and subsequent analysis of urine and fecal samples to understand its metabolic fate in rats. Atomic absorption spectrophotometry (AAS) is also utilized to measure selenium content in these samples.
A: [] Yes, hydrogen donors like tetralin and tetralone have been investigated as alternatives to this compound for coking inhibition. While this compound achieves a coking inhibition ratio of 56.3% at 300×10-6 mass fraction, tetralin/tetralone mixtures reach 53.5% inhibition at a 3% molar fraction. The choice between these alternatives would depend on the specific application and desired performance characteristics.
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